molecular formula C10H19ClN4 B1447866 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride CAS No. 1951439-89-6

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride

Cat. No. B1447866
M. Wt: 230.74 g/mol
InChI Key: PPLZLWODIGOJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride is a versatile chemical compound used in scientific research. Its unique structure enables it to be employed in various fields, including medicinal chemistry, drug discovery, and material science. The molecular formula is C10H19ClN4, with an average mass of 230.738 Da .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .


Molecular Structure Analysis

The molecular structure of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a 1,3-dimethyl-1H-pyrazol-4-yl group attached to one of the nitrogen atoms of the piperazine ring .


Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

The molecular formula of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride is C10H19ClN4, with an average mass of 230.738 Da and a monoisotopic mass of 230.129822 Da .

Scientific Research Applications

Synthesis and Molecular Structure

A novel bis(pyrazole-benzofuran) hybrid possessing a piperazine linker has been synthesized, demonstrating potent bacterial biofilm and MurB enzyme inhibition activities. This synthesis utilized 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine as a key synthon, showing effective biofilm inhibition activities against S. aureus, S. mutans, and E. coli strains, outperforming reference drug Ciprofloxacin in some instances (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of derivatives containing piperazine and pyrazole moieties. For example, Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives, showing promising antimicrobial and antifungal activities against several microorganisms. These compounds were characterized through X-ray single crystal diffraction and DFT/B3LYP method optimizations, aligning with experimental findings (Sharma et al., 2017).

Anticancer Activity

The anticancer evaluation of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, was conducted. Compounds demonstrated efficacy in vitro on various cancer cell lines, highlighting the potential of piperazine derivatives in cancer treatment strategies (Turov, 2020).

Bioorganic and Medicinal Chemistry

Research into the molecular interaction of antagonists with receptors, such as the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, reveals insights into steric binding interactions and the potential for designing receptor-specific drugs. This work emphasizes the importance of understanding molecular interactions for drug development (Shim et al., 2002).

properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.ClH/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14;/h7,11H,3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLZLWODIGOJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.